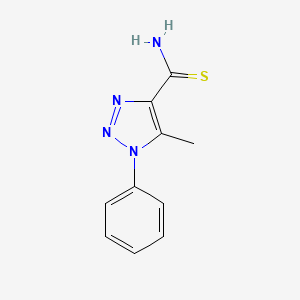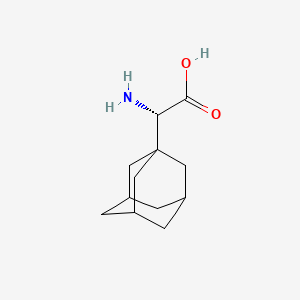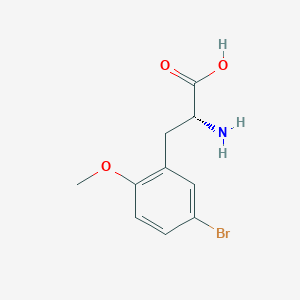![molecular formula C20H18F3N3O2 B12271475 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B12271475.png)
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a trifluoromethoxy benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing 1,3-diketonate ligand . The reaction conditions often include refluxing under an inert atmosphere, such as argon, in a solvent mixture like 2-ethoxyethanol and water.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different substituents.
5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide: A compound with similar structural features but different functional groups.
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide is unique due to its specific combination of a pyrazole ring, phenyl group, and trifluoromethoxy benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H18F3N3O2 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-4-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C20H18F3N3O2/c1-26-13-17(12-25-26)15-4-2-14(3-5-15)10-11-24-19(27)16-6-8-18(9-7-16)28-20(21,22)23/h2-9,12-13H,10-11H2,1H3,(H,24,27) |
Clé InChI |
KRSGYOSUVNHCCZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12271399.png)

![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B12271411.png)
![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12271419.png)

![1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B12271432.png)
![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12271436.png)
![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271438.png)

![Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12271445.png)
![[1-(Difluoromethyl)cyclobutyl]methanamine](/img/structure/B12271446.png)
![Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)benzoate](/img/structure/B12271469.png)
![2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12271471.png)
